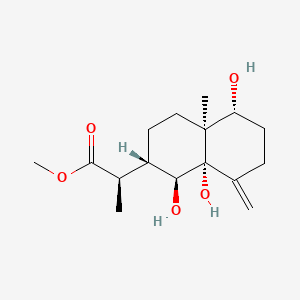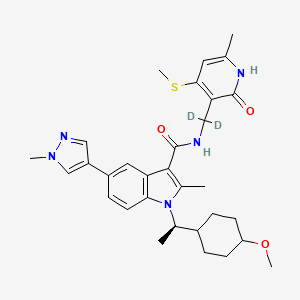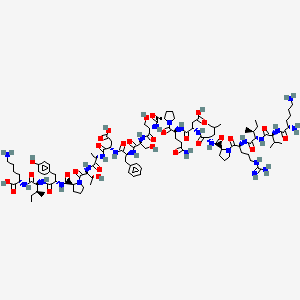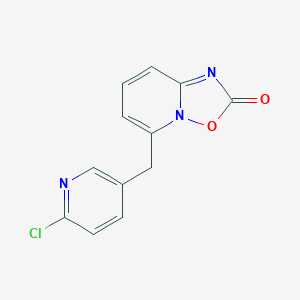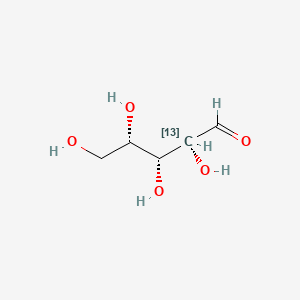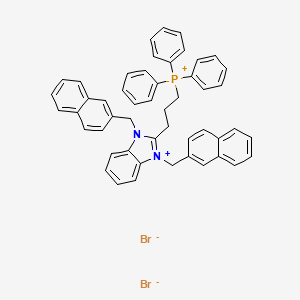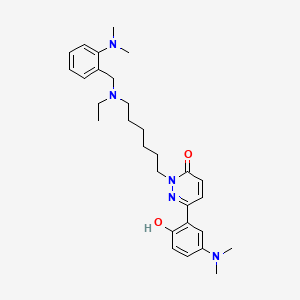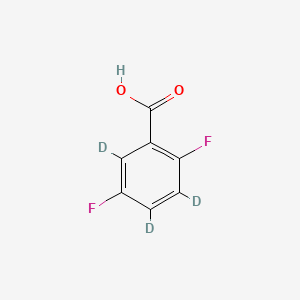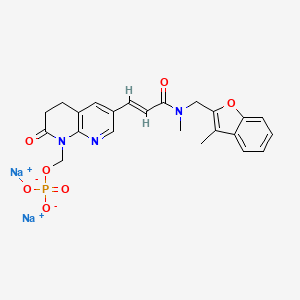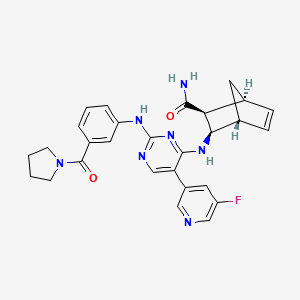
GRPR antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GRPR antagonist-1 is a potent antagonist of the gastrin-releasing peptide receptor (GRPR). GRPR is a G-protein-coupled receptor that binds to gastrin-releasing peptide, a regulatory molecule involved in various physiological processes. This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GRPR antagonist-1 involves multiple steps, including the protection and deprotection of amino acid side chains, peptide coupling, and purification. Common reagents used in the synthesis include tert-butyl (tBu) for serine and tyrosine, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine, trityl (Trt) for asparagine and histidine, tert-butyloxycarbonyl (Boc) for lysine, and tert-butyl ester (OtBu) for glutamic acid and aspartic acid .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
GRPR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
GRPR antagonist-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
GRPR antagonist-1 exerts its effects by binding to the gastrin-releasing peptide receptor, thereby inhibiting its activation. This inhibition prevents the downstream signaling cascades that lead to cell proliferation and survival. Specifically, this compound decreases the level of Bcl-2 and increases the level of Bax, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pd176252: A small-molecule GRPR antagonist with potent anticancer activity.
NeoBOMB1: A GRPR antagonist used in theragnostic applications for breast and prostate cancer.
RM2: A peptide-based GRPR antagonist with high affinity for GRPR.
Uniqueness of GRPR Antagonist-1
This compound is unique due to its high potency and specificity for GRPR. It has demonstrated superior targeting capabilities and metabolic stability compared to other GRPR antagonists. Additionally, its ability to induce apoptosis in cancer cells by modulating Bcl-2 and Bax levels sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C29H33F3N4O4 |
|---|---|
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[2-[4-(trifluoromethyl)phenyl]acetyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H33F3N4O4/c1-28(2,3)40-27(39)36-14-12-35(13-15-36)26(38)24(17-20-18-33-23-7-5-4-6-22(20)23)34-25(37)16-19-8-10-21(11-9-19)29(30,31)32/h4-11,18,24,33H,12-17H2,1-3H3,(H,34,37)/t24-/m0/s1 |
Clave InChI |
NIIBAULZUYBDEQ-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)

